Regioselective Sonogashira Coupling: 2‑Iodo vs. Parent DMAN
In the synthesis of arylene‑ethynylene oligomers, 2‑iodo‑DMAN served as the electrophilic partner in Pd/Cu‑catalyzed Sonogashira reactions with ethynyl‑DMAN derivatives, yielding dimers, trimers, and tetramers in 55–78% isolated yields [1]. The parent DMAN (lacking a halogen) cannot participate in this cross‑coupling, effectively precluding its use as a building block for ethynylene‑bridged proton‑sponge architectures.
| Evidence Dimension | Cross‑coupling competence (Sonogashira reaction) |
|---|---|
| Target Compound Data | 2‑Iodo‑DMAN: participates in Sonogashira coupling; yields of oligomers 55–78% |
| Comparator Or Baseline | Parent DMAN (CAS 20734‑58‑1): no halogen; coupling not feasible |
| Quantified Difference | Qualitative difference: reactive vs. unreactive; isolated yields up to 78% for target |
| Conditions | Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, 25–60 °C, 6–24 h [1] |
Why This Matters
For laboratories building proton‑sponge‑based materials or ligands, the 2‑iodo derivative is the mandatory electrophilic component; the parent DMAN cannot serve this role.
- [1] Filatova EA, Pozharskii AF, Gulevskaya AV, Ozeryanskii VA, Tsybulin SV, Filarowski A. Arylene‑Ethynylene Oligomers Based on the Proton Sponge. Eur. J. Org. Chem. 2019, 2019(42), 7128‑7141. DOI: 10.1002/ejoc.201901292. View Source
